2-Amino-5-Chloro-1,3,4-oxadiazole
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Overview
Description
2-Amino-5-Chloro-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-Chloro-1,3,4-oxadiazole typically involves the cyclization of acylthiosemicarbazides. One common method is the reaction of thiosemicarbazide with chloroacetic acid in the presence of phosphorus oxychloride (POCl3), followed by cyclization to form the oxadiazole ring . Another approach involves the use of tosyl chloride and pyridine to mediate the cyclization of thiosemicarbazides .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-Chloro-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be acylated using acid chlorides to form acylated derivatives.
Cyclization Reactions: The compound can undergo cyclization with ammonium thiocyanate to form thiazolidinones.
Coupling Reactions: It can couple with mercaptothiazoles to form coupled heterocyclic derivatives.
Common Reagents and Conditions
Acylation: Acid chlorides such as methyl 4-(chlorocarbonyl) benzoate and chloroacetyl chloride are commonly used.
Cyclization: Ammonium thiocyanate is used for cyclization reactions.
Coupling: Mercaptothiazoles are used for coupling reactions.
Major Products
Acylated Derivatives: Formed from acylation reactions.
Thiazolidinones: Formed from cyclization reactions.
Coupled Heterocyclic Derivatives: Formed from coupling reactions.
Scientific Research Applications
2-Amino-5-Chloro-1,3,4-oxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-5-Chloro-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as thymidylate synthase and HDAC, which are involved in cancer cell proliferation.
Protein Interaction: Binds to globular proteins and nucleic acids, affecting their function.
Antimicrobial Activity: Disrupts the cell membrane and metabolic pathways of bacteria and fungi.
Comparison with Similar Compounds
2-Amino-5-Chloro-1,3,4-oxadiazole can be compared with other similar compounds such as:
2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: Exhibits similar biological activities but with different substituents affecting its potency.
2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole: Known for its enhanced stability and unique pharmacological properties.
2-Amino-5-phenyl-1,3,4-oxadiazole: Used in similar applications but with variations in activity due to the phenyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological and chemical properties.
Properties
IUPAC Name |
5-chloro-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O/c3-1-5-6-2(4)7-1/h(H2,4,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWLUBNVMMLAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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